7-Fluoro-1,1,3-trimethyl-4-aminoindane
CAS No.: 1383809-95-7
Cat. No.: VC4278123
Molecular Formula: C12H16FN
Molecular Weight: 193.265
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1383809-95-7 |
|---|---|
| Molecular Formula | C12H16FN |
| Molecular Weight | 193.265 |
| IUPAC Name | 7-fluoro-1,1,3-trimethyl-2,3-dihydroinden-4-amine |
| Standard InChI | InChI=1S/C12H16FN/c1-7-6-12(2,3)11-8(13)4-5-9(14)10(7)11/h4-5,7H,6,14H2,1-3H3 |
| Standard InChI Key | USXBDIZEJAVICB-UHFFFAOYSA-N |
| SMILES | CC1CC(C2=C(C=CC(=C12)N)F)(C)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
7-Fluoro-1,1,3-trimethyl-4-aminoindane features a bicyclic indane scaffold substituted with fluorine at the 7-position, methyl groups at the 1,1,3-positions, and an amino group at the 4-position (Figure 1). The fluorine atom introduces electronegativity, influencing the compound’s reactivity and interaction with biological targets .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₆FN | |
| Molecular Weight | 193.26 g/mol | |
| CAS Registry Number | 1383809-95-7 | |
| IUPAC Name | 7-fluoro-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine |
Physicochemical Properties
The compound exists as a beige-to-dark-beige solid with a melting point of 71.3°C–72.8°C and a predicted boiling point of 257.1±40.0°C . Its density is 1.053±0.06 g/cm³, and it exhibits limited solubility in polar solvents like methanol and chloroform . The pKa of 4.57±0.60 suggests moderate basicity, influencing its behavior in aqueous environments .
Synthesis and Industrial Production
Synthetic Pathways
Industrial synthesis typically involves multi-step reactions starting from fluorinated aromatic precursors. Key steps include:
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Friedel-Crafts alkylation to construct the indane backbone.
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Methylation using methyl halides or dimethyl sulfate to introduce methyl groups.
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Nitration and reduction to install the amino group at the 4-position .
A patented route employs sodium cyanoborohydride for reductive amination, achieving yields of 51% in critical steps .
Quality Control Specifications
Commercial batches (≥99% purity) must adhere to strict impurity limits:
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Total impurities: ≤1%
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Single unknown impurity: ≤0.5% .
Suppliers like Zibo Hangyu Biotechnology and AK Scientific, Inc. provide certificates of analysis (CoA) confirming compliance .
Applications in Pharmaceuticals and Agrochemicals
Anticancer and Antiviral Drug Development
The aminoindane scaffold serves as a building block for kinase inhibitors and protease inhibitors. For example, derivatives of 7-fluoro-1,1,3-trimethyl-4-aminoindane show IC₅₀ values < 100 nM against breast cancer cell lines (MCF-7) by targeting PI3K/AKT pathways .
Fluindapyr Intermediate
In agrochemistry, this compound is a key intermediate in synthesizing fluindapyr, a broad-spectrum fungicide. Fluindapyr disrupts fungal succinate dehydrogenase (SDH), offering protection against Fusarium and Aspergillus species .
| Hazard Statement | Precautionary Measure |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Research Frontiers and Challenges
Metabolic Stability Optimization
Recent studies note rapid defluorination of analogous compounds in vivo, limiting their utility in drug development . Strategies to enhance stability include replacing the fluorine with trifluoromethyl groups or encapsulating the molecule in liposomal formulations .
Green Synthesis Initiatives
Efforts to reduce reliance on toxic reagents (e.g., cyanoborohydrides) are underway. Enzymatic catalysis using aminotransferases has achieved 30% yield in preliminary trials, though scalability remains a hurdle .
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